Defluoro Paroxetine, Hydrochloride is a derivative of Paroxetine, which is primarily used as an antidepressant. This compound is notable for its unique structural modifications, which may influence its pharmacological properties. The molecular formula of Defluoro Paroxetine, Hydrochloride is with a molecular weight of approximately 311.4 g/mol. It is classified as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Paroxetine, and is often utilized in research settings for various applications.
The synthesis of Defluoro Paroxetine, Hydrochloride typically involves several steps:
In industrial settings, these methods are optimized for large-scale production using continuous flow reactors and high-throughput screening to ensure quality and consistency .
The industrial synthesis follows similar routes but emphasizes efficiency and scalability. Techniques such as continuous flow chemistry allow for streamlined processes that can combine multiple steps into a single operation, enhancing yield and reducing waste .
Defluoro Paroxetine, Hydrochloride features a complex structure characterized by a piperidine ring and various functional groups that contribute to its pharmacological activity. The structural modifications compared to standard Paroxetine may alter its binding affinity and metabolic stability.
Defluoro Paroxetine, Hydrochloride can undergo several types of chemical reactions:
Common reagents include:
Major products from these reactions include oxidized and reduced forms of Defluoro Paroxetine, each possessing distinct properties.
Defluoro Paroxetine, Hydrochloride primarily acts by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism enhances serotonergic neurotransmission, which is crucial in alleviating symptoms associated with various psychiatric disorders such as depression and anxiety.
The action on SERT increases serotonin availability, which correlates with therapeutic effects observed in conditions like major depressive disorder and generalized anxiety disorder. The pharmacokinetics of this compound may reflect complex interactions influenced by genetic factors affecting metabolism.
Defluoro Paroxetine, Hydrochloride appears as a white to off-white solid with a purity typically exceeding 95%. Its solubility characteristics make it suitable for various analytical applications.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature variations. Its reactivity profile allows it to participate in numerous chemical transformations relevant to medicinal chemistry .
Defluoro Paroxetine, Hydrochloride has several scientific uses:
The strategic removal of fluorine from paroxetine's structure represents a deliberate approach to probe structure-activity relationships in selective serotonin reuptake inhibitors (SSRIs). Paroxetine ((3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine) owes its exceptional binding affinity (70.2 ± 0.6 pM) to the serotonin transporter (SERT) partly to the electronic effects and optimal steric bulk of the 4-fluorophenyl moiety [1] [2]. Defluoro paroxetine hydrochloride (3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine hydrochloride) emerges as a crucial structural analog where fluorine substitution enables investigation of halogen-dependent pharmacological interactions [4] [10].
Rational design strategies focus on modifying the 4-fluorophenyl group through:
Table 1: Structural Analogs of Paroxetine for Binding Studies
Compound | R Group | Structural Feature | Purpose in Rational Design |
---|---|---|---|
Paroxetine | -F | Fluorophenyl | High-affinity reference compound |
Defluoro Paroxetine HCl | -H | Phenyl | Assess fluorine contribution |
Br-Paroxetine | -Br | Bromophenyl | Anomalous scattering for crystallography |
I-Paroxetine | -I | Iodophenyl | Enhanced anomalous signal |
The synthesis of these analogs employs transition metal-catalyzed C–H functionalization, allowing direct modification of the piperidine ring while preserving stereochemical integrity. This method enables installation of the appropriate aryl group on pre-existing piperidine rings with >98% enantiomeric excess, offering significant advantages over traditional synthesis routes where aromatic substituents must be introduced before stereoselective steps [1] [2] [7].
Defluorination chemistry presents unique challenges due to the exceptional strength of C-F bonds (approximately 485 kJ/mol). The optimization of defluorination strategies for paroxetine analogs encompasses both enzymatic and thermochemical approaches, each requiring precise control to maintain stereochemical integrity while achieving efficient fluorine removal.
Enzymatic defluorination mechanisms leverage specialized biological catalysts that overcome the kinetic barriers of C-F bond cleavage. Fluoroacetate dehalogenase enzymes employ a sophisticated three-step mechanism:
While not directly applied to paroxetine, this enzymatic blueprint informs chemical defluorination strategies for complex piperidines. The critical insight involves creating microenvironmental stabilization for the fluoride leaving group, a principle applicable to synthetic catalyst design .
Thermochemical defluorination approaches show greater applicability to paroxetine analogs:
The primary challenges in synthesizing defluoro paroxetine include:
Table 2: Defluorination Method Comparison for Paroxetine Analogs
Method | Conditions | Mechanistic Features | Efficiency | Limitations |
---|---|---|---|---|
Enzymatic Defluorination | Aqueous, 25-37°C | Aspartate nucleophile, H-bond stabilization | Not quantified | Narrow substrate specificity |
Ca(OH)₂ Hydrodefluorination | 400-500°C, inert atmosphere | Free radical mechanism, H-transfer | >80% | Racemization risk, high temperature |
Catalytic Hydrogenolysis | H₂ (50-100 bar), Pd/C | Oxidative addition/reductive elimination | 45-60% | Benzodioxole hydrogenation |
The synthetic pathways to defluoro paroxetine hydrochloride and its fluorinated parent compound reveal fundamental differences in strategic approach, reaction complexity, and stereochemical control. These distinctions arise primarily from the absence of fluorine's directing effects and the altered electronic environment during key synthetic steps.
Traditional Paroxetine Synthesis (9-12 steps, ∼15% overall yield):
Modern Defluoro Paroxetine Routes (6-8 steps, ∼22-30% overall yield):1. Late-stage defluorination: Paroxetine or its immediate precursors undergo hydrodefluorination using:- Catalytic hydrogenation (Pd/C, H₂, 50°C): Limited by competing benzodioxole reduction [7]- Calcium hydroxide pyrolysis (400-450°C): Higher efficiency but racemization concerns [6]- Metal-free reduction (Et₃SiH, TFA): Preserves stereochemistry but requires fluorine-specific directing groups [7]2. C–H functionalization approach: Palladium-catalyzed direct arylation enables defluoro analog synthesis without fluorinated intermediates:$$\ce{(R)-nipecotic acid ->[C-H arylation] 4-phenylpiperidine ->[mesylation] benzodioxole coupling -> defluoro paroxetine}$$This route achieves complete C(4) selectivity and >98% ee using aminoquinoline directing groups, significantly streamlining the synthesis [1] [7].3. Stereoselective hydrogenation: cis-Selective reduction of pyridinium intermediates using Ru or Ni catalysts provides the desired (3S,4R) configuration without resolution steps [7]:- Ru/C catalyst: 92% de, 85% yield- NiSi catalyst: 89% de, 82% yield
Table 3: Synthetic Route Comparison for Paroxetine and Defluoro Analog
Parameter | Paroxetine Synthesis | Defluoro Paroxetine Synthesis | Advantage in Defluoro Route |
---|---|---|---|
Key Steps | 1. Early fluorophenyl introduction 2. Benzodioxole coupling 3. Chiral resolution | 1. Late-stage defluorination 2. Direct C-H arylation 3. Stereoselective hydrogenation | Fewer protection/deprotection steps |
Reaction Count | 9-12 steps | 6-8 steps | Shorter synthetic sequence |
Overall Yield | ∼15% | ∼22-30% | Improved atom economy |
Stereocontrol Method | Chiral resolution (∼50% yield loss) | Catalytic asymmetric hydrogenation (>85% de) | Higher efficiency in chirality transfer |
Purification Challenges | Fluorine-specific impurities | Phenyl regioisomers | Standard separation techniques |
The synthesis of defluoro paroxetine hydrochloride bypasses several challenges inherent to fluorinated systems:
However, the defluoro compound introduces new synthetic challenges:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0